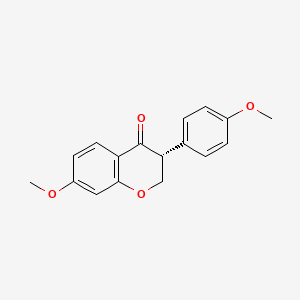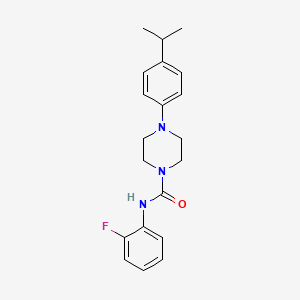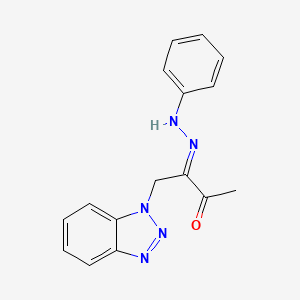![molecular formula C24H22N2O3 B13370300 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13370300.png)
7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups, including a benzofuran core, a pyridine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Ring: This step often involves a condensation reaction with a pyridine derivative.
Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using benzylamine and methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one: shares similarities with other benzofuran derivatives and pyridine-containing compounds.
Benzofuran Derivatives: Compounds like 2-(4-hydroxyphenyl)benzofuran and 2-(4-methoxyphenyl)benzofuran.
Pyridine-Containing Compounds: Compounds like 4-(dimethylamino)pyridine and 2-(methylthio)pyridine.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2E)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C24H22N2O3/c1-16-12-20(27)19(15-26(2)14-18-6-4-3-5-7-18)24-22(16)23(28)21(29-24)13-17-8-10-25-11-9-17/h3-13,27H,14-15H2,1-2H3/b21-13+ |
InChI Key |
DYWVGPQRVOCJAT-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC=NC=C3)/O2)CN(C)CC4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(C)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370218.png)


![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370236.png)

![N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide](/img/structure/B13370257.png)
![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370265.png)
![4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13370272.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B13370273.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370278.png)
![2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B13370280.png)

![Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B13370290.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-fluorophenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370293.png)
